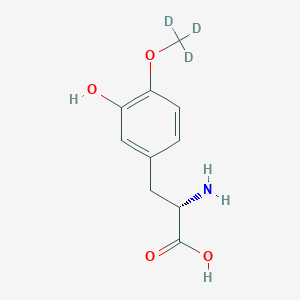
1-Bromononane-d19
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromononane-d19 is a deuterium-labeled compound, specifically a stable isotope of 1-Bromononane. It is used extensively in scientific research due to its unique properties, which include the presence of deuterium atoms. This compound is often utilized in various fields such as chemistry, biology, medicine, and industry for its ability to act as a tracer in metabolic studies and other applications.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromononane-d19 is synthesized by substituting the hydrogen atoms in 1-Bromononane with deuterium. This process typically involves the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the complete substitution of hydrogen with deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is similar to laboratory synthesis but on a larger scale, ensuring high purity and yield. The compound is then purified and tested for its isotopic purity before being made available for research purposes.
化学反応の分析
Types of Reactions
1-Bromononane-d19 undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form substituted products.
Elimination Reactions: Can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: Though less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, alkoxide ions, and amines.
Solvents: Typically polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Conditions: Reactions are often carried out at elevated temperatures to increase the reaction rate.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with nucleophiles will yield substituted nonane derivatives.
科学的研究の応用
1-Bromononane-d19 is used in a variety of scientific research applications:
Chemistry: As a tracer in metabolic studies and to study reaction mechanisms.
Biology: Used in labeling experiments to track the movement and interaction of molecules within biological systems.
Medicine: Helps in the development of new pharmaceuticals by studying the pharmacokinetics and metabolism of drug candidates.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which 1-Bromononane-d19 exerts its effects is primarily through its role as a labeled compound. The deuterium atoms in this compound allow researchers to track the compound through various chemical and biological processes. This is particularly useful in studying metabolic pathways and reaction mechanisms, as the deuterium atoms provide a distinct signal that can be detected using various analytical techniques.
類似化合物との比較
Similar Compounds
1-Bromononane: The non-deuterated version of 1-Bromononane-d19.
1-Chlorononane: A similar compound with a chlorine atom instead of a bromine atom.
1-Iodononane: A similar compound with an iodine atom instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful as a tracer in scientific research. The deuterium labeling allows for precise tracking and analysis of the compound in various chemical and biological processes, providing insights that are not possible with non-labeled compounds.
特性
分子式 |
C9H19Br |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecadeuteriononane |
InChI |
InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 |
InChIキー |
AYMUQTNXKPEMLM-KIJKOTCYSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |
正規SMILES |
CCCCCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


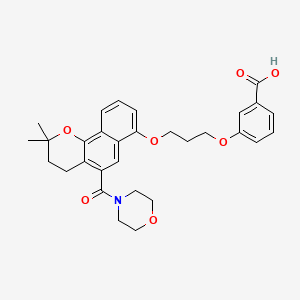

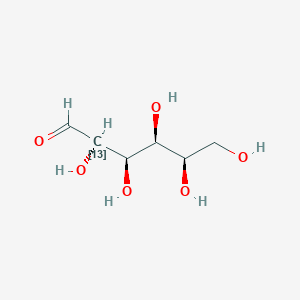
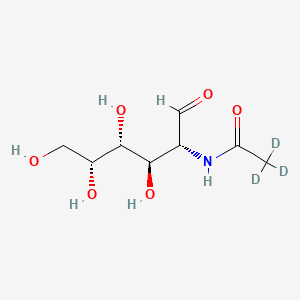

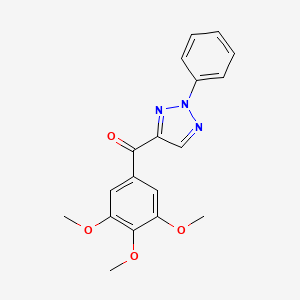

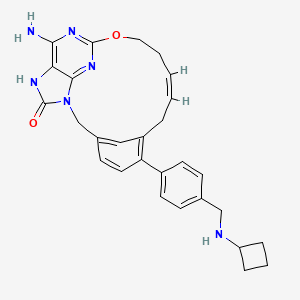
![6-((4-(1H-Indole-5-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12399914.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399918.png)
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol](/img/structure/B12399925.png)

